molecular formula C14H12O4 B1345185 Dimethyl 2,6-naphthalenedicarboxylate CAS No. 840-65-3

Dimethyl 2,6-naphthalenedicarboxylate

Cat. No.: B1345185
CAS No.: 840-65-3
M. Wt: 244.24 g/mol
InChI Key: GYUVMLBYMPKZAZ-UHFFFAOYSA-N
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Description

Dimethyl 2,6-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O4. It is the dimethyl ester of 2,6-naphthalenedicarboxylic acid and is primarily used as a precursor in the production of high-performance polyesters such as polyethylene naphthalate. This compound is known for its stability and is utilized in various industrial applications due to its desirable chemical properties .

Mechanism of Action

Target of Action

Dimethyl 2,6-naphthalenedicarboxylate is primarily used in the production of specialty polyester polymers . Its primary targets are therefore the monomers and catalysts involved in the polymerization process.

Mode of Action

The compound acts as a monomer, reacting with other monomers to form a polymer chain. The exact mode of action depends on the specific polymerization process and the other monomers involved .

Biochemical Pathways

This process involves the formation of long chains of monomers, which can affect the physical properties of the resulting polymer .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The primary result of the action of this compound is the formation of specialty polyester polymers. These polymers have improved thermal, barrier, mechanical, and weathering properties compared to other types of polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts. For example, the compound is typically reacted under heat and in the presence of a catalyst to promote polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,6-naphthalenedicarboxylate is typically synthesized through the esterification of 2,6-naphthalenedicarboxylic acid with methanol. This reaction is carried out under elevated temperatures ranging from 140°C to 350°C and may involve the use of esterifying catalysts . The process can be continuous, ensuring efficient production.

Industrial Production Methods: The industrial production of this compound involves several steps, starting from the oxidation of 2,6-dimethylnaphthalene to produce 2,6-naphthalenedicarboxylic acid, which is then esterified with methanol. The process includes purification steps to remove impurities and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,6-naphthalenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to 2,6-naphthalenedicarboxylic acid.

    Hydrolysis: Breaking down into 2,6-naphthalenedicarboxylic acid and methanol.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Dimethyl terephthalate: Another dimethyl ester used in the production of polyethylene terephthalate.

    Dimethyl isophthalate: Used in the synthesis of polyesters and resins.

    Dimethyl 1,4-naphthalenedicarboxylate: Similar structure but different positional isomer.

Uniqueness: Dimethyl 2,6-naphthalenedicarboxylate is unique due to its specific structure, which imparts superior thermal and mechanical properties to the resulting polyesters. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

dimethyl naphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUVMLBYMPKZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029202
Record name Dimethyl 2,6-naphthalenedicarboxylate
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Molecular Weight

244.24 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester
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CAS No.

840-65-3
Record name 2,6-Dimethyl 2,6-naphthalenedicarboxylate
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Record name Dimethyl-2,6-naphthalenedicarboxylate
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Record name Dimethyl 2,6-naphthalenedicarboxylate
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Record name 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester
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Record name Dimethyl 2,6-naphthalenedicarboxylate
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Record name Dimethyl naphthalene-2,6-dicarboxylate
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Record name DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE
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Synthesis routes and methods

Procedure details

The procedure in Example 1 was repeated to carry out esterification except that mixed solvent containing 10.0 g of trimethyl trimellitate and 2.0 g of methyl benzoate was fed into the reactor. The results of analysis for the reaction product indicated 91.2 mol % yield of-the objective dimethyl 2,6-naphthalene-dicarboxylate based on 2,6-naphthalene-dicarboxylic acid; 96.0% efficiency of equilibrium achievement; and at most 1.0 mol % by-produced dimethyl ether based on methanol that was fed into the reaction system.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Dimethyl 2,6-naphthalenedicarboxylate useful in polymer synthesis?

A1: this compound (DM-2,6-NDC) serves as a valuable monomer in producing poly(ethylene 2,6-naphthalate) (PEN), a thermoplastic polyester with superior properties compared to the more common poly(ethylene terephthalate) (PET) [].

Q2: What are the advantages of PEN over PET?

A2: PEN exhibits enhanced properties compared to PET, including increased stiffness, improved moisture, gas, and light barrier properties, and superior thermal, electrical, and chemical resistance []. These enhanced characteristics broaden the application range of PEN to more demanding fields such as:

    Q3: How does the incorporation of this compound affect the properties of copolymers?

    A3: Incorporating DM-2,6-NDC into copolymers significantly influences their characteristics. For instance, in poly(ethylene terephthalate-co-2,6-naphthalenedicarboxylate) (PET-2,6-ND) copolymers, the presence of 2,6-naphthalenedicarboxylate (2,6-ND) units at concentrations of 2 mol % or higher leads to enhanced photostabilization compared to the PET homopolymer []. This improvement is attributed to triplet-triplet energy transfer from PET units to the 2,6-ND units, reducing the rate of photodegradation. Additionally, incorporating DM-2,6-NDC into poly(butylene 2,6-naphthalate) (PBN)/poly(ethylene glycol) (PEG) copolymers increases their hydrophilicity, as evidenced by contact angle and moisture content measurements []. This enhanced hydrophilicity is attributed to the presence of PEG segments within the copolymer structure.

    Q4: What is the molecular formula and weight of this compound?

    A4: this compound (DM-2,6-NDC) has the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol.

    Q5: What spectroscopic techniques are used to characterize this compound and its polymers?

    A5: Various spectroscopic techniques are employed to characterize DM-2,6-NDC and its polymers, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and composition of the compound and its polymers. [, , ]
    • Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into the functional groups present in the molecule and the polymers. []
    • UV-Vis Spectroscopy: Helps study the electronic transitions and light absorption properties of DM-2,6-NDC and its derivatives. []
    • Fluorescence Spectroscopy: Used to investigate the photophysical properties, such as fluorescence emission and energy transfer, in DM-2,6-NDC and its polymers. [, , , ]
    • X-ray Diffraction (XRD): Provides information about the crystalline structure and morphology of DM-2,6-NDC and its polymers. [, , , ]

    Q6: How is this compound synthesized?

    A7: DM-2,6-NDC is typically synthesized through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol in the presence of an acid catalyst [].

    Q7: What are the common polymerization methods used with this compound?

    A8: DM-2,6-NDC commonly undergoes polymerization through melt polycondensation and transesterification reactions. These methods enable the synthesis of various polyesters, including PEN and copolymers. [, , , , , , ]

    Q8: How does the choice of catalyst affect the transesterification kinetics of this compound?

    A9: The choice of catalyst significantly influences the transesterification kinetics of DM-2,6-NDC with diols. Studies on the transesterification of DM-2,6-NDC with 1,3-propanediol have revealed that the activity of different catalysts follows this sequence: Co(II) < Ti(IV) < Mn(II) < Zn(II) [].

    Q9: How is computational chemistry applied in understanding this compound and its derivatives?

    A10: Computational chemistry techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, play a vital role in understanding the behavior of DM-2,6-NDC and its derivatives. For instance, these simulations have been employed to study the formation and stability of inclusion complexes between DM-2,6-NDC and cyclodextrins, providing insights into the binding modes and stoichiometry of these complexes [, ]. Additionally, conformational analysis and energy calculations can provide information about the preferred geometries of DM-2,6-NDC and its derivatives, which is crucial for understanding their reactivity and properties [].

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